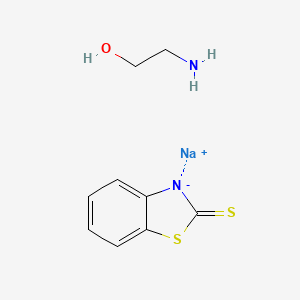
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is a quaternary ammonium compound with a complex structure that includes both organic and inorganic components. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide typically involves multiple steps:
Preparation of Intermediate Compounds: The initial step involves the reaction of 2-methyl-1-oxoallyl chloride with ethylene glycol to form 2-(2-methyl-1-oxoallyl)oxyethyl chloride.
Quaternization Reaction: The intermediate is then reacted with dimethylamine to form the quaternary ammonium compound.
Silane Coupling: Finally, the product is reacted with trimethoxysilane to introduce the silane group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Polymerization: The compound can participate in polymerization reactions due to the presence of the methacrylate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Typically occurs under acidic or basic conditions.
Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.
Major Products Formed
Substitution Reactions: Formation of various quaternary ammonium salts.
Hydrolysis: Formation of silanol groups and methanol.
Polymerization: Formation of cross-linked polymers with enhanced mechanical properties.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.
Wirkmechanismus
The mechanism of action of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to strong adhesion. The quaternary ammonium group can interact with negatively charged molecules, enhancing its ability to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Methacryloyloxyethyl dimethylbenzyl ammonium chloride
Uniqueness
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is unique due to the presence of both a quaternary ammonium group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile in different applications.
Eigenschaften
CAS-Nummer |
88172-66-1 |
|---|---|
Molekularformel |
C14H30BrNO5Si |
Molekulargewicht |
400.38 g/mol |
IUPAC-Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-trimethoxysilylpropyl)azanium;bromide |
InChI |
InChI=1S/C14H30NO5Si.BrH/c1-13(2)14(16)20-11-10-15(3,4)9-8-12-21(17-5,18-6)19-7;/h1,8-12H2,2-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FXOSMPOAKLIXLU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

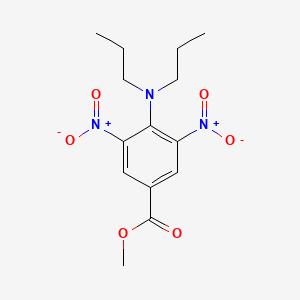
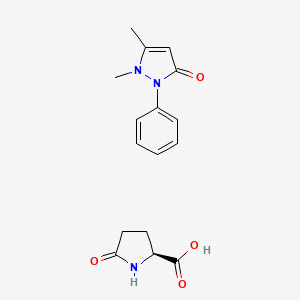
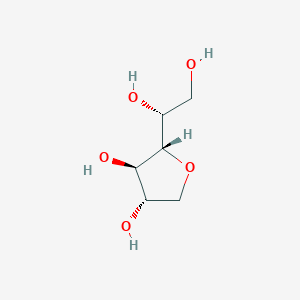


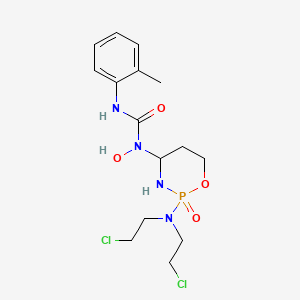
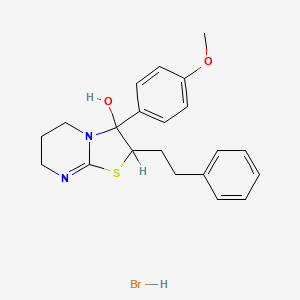
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
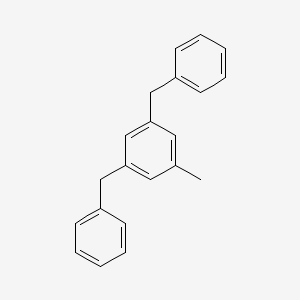
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
